![molecular formula C13H16ClN3S B12862689 5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 4-chlorobenzyl chloride with isobutylamine to form an intermediate, which is then reacted with thiourea to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using microwave irradiation or ultrasound, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Azides, thiols.
Scientific Research Applications
5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The compound may also interfere with DNA synthesis and repair, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Another class of triazoles with different nitrogen atom arrangements.
4-(4-Chloro-phenyl)-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol: A similar compound with different substituents on the triazole ring.
Uniqueness
5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substituents, which enhance its biological activity and chemical stability. The presence of the 4-chloro-benzyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H16ClN3S |
|---|---|
Molecular Weight |
281.80 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H16ClN3S/c1-9(2)8-17-12(15-16-13(17)18)7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
InChI Key |
VGWDHFBVNBQFGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)

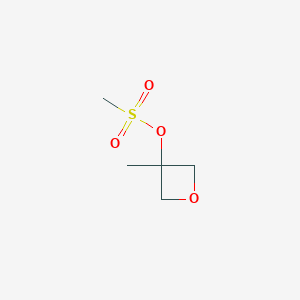
![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
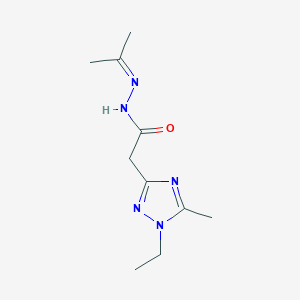
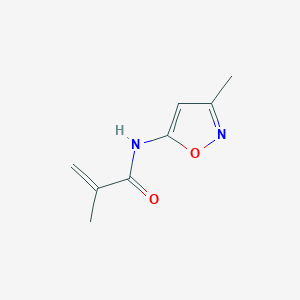
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)
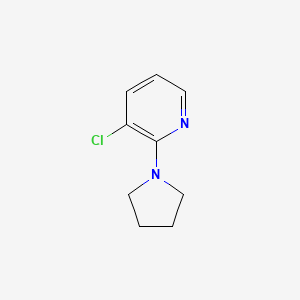
![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)
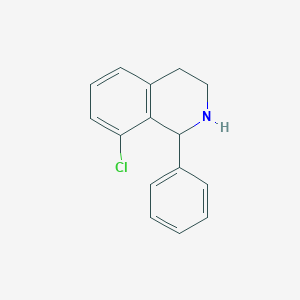



![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
